molecular formula C10H13Br B13213036 1-(1-Bromopropan-2-yl)-3-methylbenzene CAS No. 92243-76-0

1-(1-Bromopropan-2-yl)-3-methylbenzene

Cat. No.: B13213036
CAS No.: 92243-76-0
M. Wt: 213.11 g/mol
InChI Key: SIBHYTRSEJERRY-UHFFFAOYSA-N
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Description

1-(1-Bromopropan-2-yl)-3-methylbenzene is a useful research compound. Its molecular formula is C10H13Br and its molecular weight is 213.11 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92243-76-0

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

1-(1-bromopropan-2-yl)-3-methylbenzene

InChI

InChI=1S/C10H13Br/c1-8-4-3-5-10(6-8)9(2)7-11/h3-6,9H,7H2,1-2H3

InChI Key

SIBHYTRSEJERRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(C)CBr

Origin of Product

United States

The Significance of Aryl Alkyl Halides in Advanced Synthetic Transformations

Aryl-alkyl halides, the class of compounds to which 1-(1-Bromopropan-2-yl)-3-methylbenzene belongs, are cornerstones of modern organic synthesis. ijrpr.comnumberanalytics.comsoka.ac.jp Their utility stems from the presence of a halogen atom attached to an alkyl chain which is, in turn, bonded to an aromatic ring. This arrangement provides a reactive handle for a multitude of chemical transformations, making them invaluable building blocks for the construction of more complex molecules. ijrpr.comopenaccesspub.org

The carbon-bromine bond in these molecules is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to a wide array of nucleophilic substitution reactions. numberanalytics.commedium.com Furthermore, aryl-alkyl halides are key substrates in various cross-coupling reactions, which have revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Reactions such as the Suzuki-Miyaura coupling, for instance, utilize palladium catalysts to couple alkyl halides with organoboron compounds, a powerful method for creating intricate molecular frameworks. numberanalytics.com The ability to form Grignard reagents by reacting with magnesium metal further extends their synthetic potential, providing a source of nucleophilic carbon. nus.edu.sgwikipedia.org

An Overview of the Structural Features of 1 1 Bromopropan 2 Yl 3 Methylbenzene

The molecular structure of 1-(1-Bromopropan-2-yl)-3-methylbenzene is characterized by a benzene (B151609) ring substituted with a methyl group at the meta position and a 1-bromopropan-2-yl group. The presence of the aromatic ring, the alkyl chain, and the bromine atom gives rise to its specific chemical properties and reactivity.

Below is a table summarizing some of the key structural and chemical properties of this compound, extrapolated from data available for its constituent parts and analogous structures.

PropertyValue
IUPAC Name This compound
Molecular Formula C10H13Br
Molecular Weight 213.11 g/mol
Structure A 3-methylphenyl group attached to the second carbon of a 1-bromopropane (B46711) chain.
Key Functional Groups Aryl group, Alkyl halide (secondary)

The Scope of Academic Research Focused on 1 1 Bromopropan 2 Yl 3 Methylbenzene and Analogous Systems

Direct Bromination Approaches for Aryl-Alkyl Systems

Direct bromination of an aryl-alkyl hydrocarbon, specifically 3-isopropyltoluene (m-cymene), represents the most straightforward approach to synthesizing this compound. This method hinges on the selective activation of a C-H bond on the alkyl side chain over the aromatic ring. The success of this strategy is highly dependent on the reaction conditions, which dictate whether the reaction proceeds via a radical or an electrophilic mechanism.

The target compound features a bromine atom at the benzylic position of the isopropyl group attached to the toluene (B28343) ring. The benzylic carbon is the carbon atom directly attached to an aromatic ring. orgoreview.com C-H bonds at this position are significantly weaker than other sp³ hybridized C-H bonds because their homolytic cleavage results in a resonance-stabilized benzylic radical. libretexts.orglibretexts.org This inherent reactivity makes the benzylic position a prime target for selective halogenation under appropriate conditions. ucalgary.ca

Radical-mediated bromination is the preferred method for selectively targeting the benzylic position of alkylbenzenes. libretexts.org The most common and effective reagent for this transformation is N-Bromosuccinimide (NBS). wikipedia.orgchadsprep.com This reaction, often called the Wohl-Ziegler reaction, is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and requires the presence of a radical initiator, such as heat, UV light, or a chemical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.orggoogle.commasterorganicchemistry.com

The key advantage of using NBS is that it provides a low, constant concentration of molecular bromine (Br₂) throughout the reaction. libretexts.orglibretexts.orgyoutube.com This low concentration is crucial for favoring the radical substitution pathway on the side chain while suppressing the competing electrophilic addition reaction on the aromatic ring. chadsprep.com

The mechanism proceeds via a radical chain reaction: ucalgary.canumberanalytics.com

Initiation: The reaction is initiated by the homolytic cleavage of the initiator or the weak N-Br bond in NBS, generating a small number of bromine radicals (Br•). numberanalytics.comyoutube.com

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position of the alkylbenzene (3-isopropyltoluene). This step is highly selective due to the formation of a resonance-stabilized benzylic radical. youtube.comchemistrysteps.com This benzylic radical then reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form the desired brominated product and a new bromine radical, which continues the chain. chadsprep.comchemistrysteps.com

Termination: The chain reaction is terminated when two radicals combine. ucalgary.canumberanalytics.com

For 3-isopropyltoluene, the hydrogen atom at the benzylic position is also a tertiary hydrogen, making it the most reactive site for radical abstraction due to the combined stabilizing effects of the phenyl ring and the two adjacent methyl groups on the resulting radical.

Table 1: Conditions for Radical-Mediated Benzylic Bromination
ParameterCondition/ReagentPurposeReference
Brominating AgentN-Bromosuccinimide (NBS)Provides a low, constant concentration of Br₂ to favor radical substitution. wikipedia.orgchadsprep.com
InitiatorUV light, Heat, AIBN, or Benzoyl PeroxideGenerates initial bromine radicals to start the chain reaction. wikipedia.orggoogle.com
SolventCarbon Tetrachloride (CCl₄), Cyclohexane (B81311)Inert, non-polar solvent that facilitates the radical process. google.comgoogle.com
SubstrateAlkylbenzene with at least one benzylic hydrogenThe reactant to be brominated at the side chain. youtube.com

In contrast to radical bromination, electrophilic bromination targets the electron-rich aromatic ring. msu.edu This reaction occurs under different conditions, typically involving molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). pressbooks.publibretexts.org The catalyst polarizes the Br-Br bond, creating a powerful electrophile (Br⁺) that attacks the benzene (B151609) ring. pressbooks.publibretexts.org

This pathway is an example of Electrophilic Aromatic Substitution. msu.edu The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex, which is stabilized by resonance. libretexts.orglibretexts.org The final step involves the loss of a proton to restore the ring's aromaticity. libretexts.org

For the synthesis of this compound, electrophilic bromination is an undesirable side reaction or an incorrect pathway altogether, as it would result in the substitution of a hydrogen atom on the aromatic ring, not the alkyl side chain. orgoreview.com The alkyl groups on 3-isopropyltoluene are activating and ortho-, para-directing, meaning bromination would occur at positions 2, 4, and 6 of the aromatic ring.

Achieving selective side-chain bromination over ring bromination is a critical challenge in the synthesis of compounds like this compound. The outcome of the reaction is determined entirely by the chosen conditions. orgoreview.com

Side-Chain Bromination (Radical Substitution): This is favored by conditions that promote the formation of radicals. Key factors include the use of NBS, the presence of light or a radical initiator, and the absence of Lewis acids. orgoreview.comchadsprep.com The reaction is highly selective for the benzylic position due to the stability of the intermediate benzylic radical. libretexts.org

Ring Bromination (Electrophilic Substitution): This is favored by conditions that generate a strong electrophile. This typically involves using Br₂ with a Lewis acid catalyst (e.g., FeBr₃) and performing the reaction in the dark to prevent radical formation. orgoreview.comtandfonline.com

Table 2: Comparison of Conditions for Selective Bromination of Alkylbenzenes
FeatureSide-Chain Bromination (Radical)Ring Bromination (Electrophilic)
Reaction TypeFree Radical SubstitutionElectrophilic Aromatic Substitution
ReagentN-Bromosuccinimide (NBS)Bromine (Br₂)
Catalyst/InitiatorUV Light, Heat, or Peroxides (AIBN)Lewis Acid (e.g., FeBr₃)
Position of AttackBenzylic C-H on the alkyl side chainC-H on the aromatic ring
IntermediateResonance-stabilized benzylic radicalResonance-stabilized arenium ion (sigma complex)

An alternative synthetic route to this compound involves starting with an oxygenated precursor, specifically the corresponding alcohol: 1-(m-tolyl)propan-2-ol (B13568764). This approach transforms the synthesis into a deoxygenative bromination problem, where the hydroxyl (-OH) group of the alcohol is replaced by a bromine atom. This is a common substitution reaction in organic synthesis. chemistrysteps.com

The hydroxyl group is a poor leaving group, so it must first be converted into a good one. chemistrysteps.comjove.com This is typically achieved by protonating the alcohol under acidic conditions or by reacting it with specific reagents.

Common methods for converting secondary alcohols to alkyl bromides include:

Reaction with Hydrogen Bromide (HBr): Concentrated aqueous HBr can be used to convert alcohols to alkyl bromides. youtube.com The reaction mechanism depends on the structure of the alcohol. For a secondary benzylic alcohol like 1-(m-tolyl)propan-2-ol, the reaction likely proceeds through an Sₙ1 mechanism. jove.com The alcohol's hydroxyl group is first protonated by the acid to form a good leaving group (water). The water molecule departs, generating a relatively stable secondary benzylic carbocation. This carbocation is then attacked by the bromide ion nucleophile to form the final product. A potential drawback is that carbocation intermediates can sometimes lead to rearrangements, though it is less likely in this specific structure. chemistrysteps.com

Reaction with Phosphorus Tribromide (PBr₃): PBr₃ is a classic and effective reagent for converting primary and secondary alcohols into their corresponding alkyl bromides. youtube.comlibretexts.org The reaction typically proceeds via an Sₙ2 mechanism. jove.comyoutube.com The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom and displacing a bromide ion. The resulting intermediate is a good leaving group, which is then displaced by the bromide ion in a backside attack, leading to an inversion of stereochemistry if the carbon is a chiral center.

Table 3: Common Reagents for Deoxygenative Bromination of Alcohols
ReagentTypical Mechanism (for Secondary Alcohols)Key FeaturesReference
Hydrogen Bromide (HBr)Sₙ1Uses strong acid; proceeds via a carbocation intermediate. jove.comyoutube.com
Phosphorus Tribromide (PBr₃)Sₙ2Avoids carbocation rearrangements; often results in stereochemical inversion. youtube.comlibretexts.org

Bromination of Alcohols and Related Oxygenated Precursors

Modified Appel Reaction Protocols for this compound Synthesis

The Appel reaction is a well-established method for converting alcohols into the corresponding alkyl halides using triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, the immediate precursor would be 1-(3-methylphenyl)propan-2-ol. The classical Appel reaction involves the in-situ generation of a halophosphonium salt, which activates the alcohol's hydroxyl group for nucleophilic substitution by a halide. organic-chemistry.orgjk-sci.com

Traditional protocols often utilize carbon tetrabromide (CBr₄) as the bromine source. However, due to the toxicity and environmental concerns associated with tetrahalomethanes, numerous modified protocols have been developed. These modifications focus on alternative, more benign halogenating agents and the use of catalytic systems to reduce waste. wikipedia.orgrsc.org For instance, N-halosuccinimides (such as N-bromosuccinimide, NBS) and 1,3-dihalo-5,5-dimethylhydantoins have been successfully employed in conjunction with PPh₃ to achieve high yields of alkyl bromides under mild conditions, often with significantly reduced reaction times. rsc.org

The reaction proceeds via an Sₙ2 mechanism for primary and secondary alcohols, leading to an inversion of stereochemistry if the alcohol is chiral. wikipedia.orgorganic-chemistry.org The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct. wikipedia.org Catalytic versions of the Appel reaction have also been developed, where the phosphine (B1218219) oxide is reduced in situ, allowing the phosphorus reagent to be used in substoichiometric amounts. jk-sci.com

Table 1: Comparison of Reagents for Modified Appel-Type Bromination

Bromine SourcePhosphine ReagentTypical ConditionsAdvantagesDisadvantages
Carbon Tetrabromide (CBr₄)PPh₃ (stoichiometric)Anhydrous CH₂Cl₂ or CCl₄, 0°C to RTHigh yields, well-establishedToxic reagent, stoichiometric phosphine oxide waste
N-Bromosuccinimide (NBS)PPh₃ (stoichiometric)CH₂Cl₂, RTMilder conditions, avoids CBr₄Stoichiometric phosphine oxide waste
1,3-Dibromo-5,5-dimethylhydantoin (B127087)PPh₃ (stoichiometric)CH₂Cl₂, <15 minVery fast reaction, high yields rsc.orgStoichiometric phosphine oxide waste
Oxalyl Chloride / LiBrPPh₃O (catalytic)CHCl₃, 25°CCatalytic in phosphine, reduces wasteRequires stoichiometric activating agent
Conversion of Sulfides to Alkyl Bromides

An alternative, though less common, route to alkyl bromides involves the cleavage of a carbon-sulfur bond in a sulfide (B99878) (thioether) precursor. For the synthesis of this compound, the corresponding sulfide precursor would be 1-(3-methylphenyl)-2-(alkylthio)propane. The cleavage of the C(sp³)–S bond can be achieved using various reagents, effectively replacing the thioether moiety with a bromine atom.

One established method for the cleavage of sulfides is the von Braun reaction, which traditionally refers to the reaction of tertiary amines with cyanogen (B1215507) bromide (CNBr). wikipedia.org This reaction has been extended to sulfides, where CNBr mediates the cleavage of a C-S bond to yield an alkyl bromide and a thiocyanate. acs.orgnih.gov The selectivity of cleavage can be an issue in unsymmetrical sulfides, but methods have been developed to control which alkyl group is cleaved. acs.orgnih.gov

More recent developments have shown that N-bromosuccinimide (NBS) can mediate the selective cleavage of C(sp³)–S bonds in certain thioethers to produce alkyl bromides. researchgate.netresearchgate.net Mechanistic studies suggest that the reaction may proceed through a sulfoxide (B87167) intermediate. researchgate.netresearchgate.net Another approach involves desulfurative bromination using elemental bromine in the presence of an acetate (B1210297) source, which is thought to generate a transient alkyl bromide that can be isolated. mdpi.com While not a primary synthetic strategy, this method offers a potential route from readily available sulfur-containing compounds.

Decarboxylative Halogenation as a Route to Brominated Alkylbenzenes

Decarboxylative halogenation represents a powerful method for converting carboxylic acids into organic halides. sci-hub.se This transformation, which forges a C-Br bond at the expense of a C-C bond, is particularly useful for synthesizing sterically hindered alkyl halides that are difficult to access through other means. sci-hub.se The classic example is the Hunsdiecker reaction, which traditionally uses a pre-formed silver carboxylate salt with elemental bromine.

To synthesize this compound via this route, the required precursor would be 3-(m-tolyl)butanoic acid. Modern variations of this reaction have overcome the need for stoichiometric silver salts and harsh reagents. sci-hub.serhhz.net These methods often employ more practical reagents and catalysts. For example, the use of (diacetoxyiodo)benzene (B116549) in combination with a stable bromine source like potassium bromide provides an efficient, metal-free system for the decarboxylative bromination of aliphatic carboxylic acids under mild, room-temperature conditions. sci-hub.se

Furthermore, the field has seen the emergence of photoredox-catalyzed decarboxylative halogenations. researchgate.netprinceton.edu These reactions can utilize simple inorganic salts like lithium bromide as the halogen source, activated by an organic or iridium-based photocatalyst under visible light irradiation. researchgate.net This approach offers excellent functional group tolerance and proceeds under very mild conditions, making it a highly attractive and green alternative to traditional methods. rhhz.netresearchgate.net

Table 2: Overview of Decarboxylative Bromination Methods

MethodReagentsTypical ConditionsKey Features
Classic Hunsdiecker RCOOAg, Br₂CCl₄, refluxHistorical method, good yields for specific substrates
Cristol-Firth (HgO) RCOOH, HgO, Br₂CCl₄, refluxAvoids silver salt preparation
Hypervalent Iodine RCOOH, (Diacetoxyiodo)benzene, KBrCH₂Cl₂, Room TemperatureMetal-free, mild conditions, broad scope sci-hub.se
Photoredox Catalysis RCOOH (as NHP ester), Photocatalyst (e.g., 4CzIPN), LiBrMeCN, Blue LEDs, RTTransition-metal-free, extremely mild, excellent functional group tolerance researchgate.net
Electrochemical RCOOH, NH₄BrMeCN/H₂O, Pt electrodesTransition-metal-free, uses electricity as the oxidant rhhz.net

Alkylation Strategies for Introducing the Bromopropanyl Moiety

These strategies focus on creating the carbon-carbon bond between the 3-methylphenyl (m-tolyl) group and the propyl chain, with the bromine atom being introduced either before or after the C-C bond formation.

Friedel-Crafts Alkylation with Brominated Propanol Derivatives

The Friedel-Crafts alkylation is a classic electrophilic aromatic substitution reaction used to attach alkyl groups to an aromatic ring. masterorganicchemistry.comlibretexts.org In a potential synthesis of the target compound's carbon skeleton, toluene (methylbenzene) could be reacted with an appropriate three-carbon electrophile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). masterorganicchemistry.com

A plausible alkylating agent could be 1,2-dibromopropane (B165211) or propylene (B89431) oxide. Reaction with propylene oxide would yield 1-(m-tolyl)propan-2-ol (along with the para isomer), which could then be converted to the target bromide via a method like the Appel reaction.

However, Friedel-Crafts alkylation is known for several limitations. youtube.com Firstly, the reaction is prone to carbocation rearrangements, which can lead to a mixture of isomeric products. Secondly, the alkylated product is often more reactive than the starting material, leading to polyalkylation. youtube.com Finally, the reaction fails with strongly deactivated aromatic rings. youtube.com For the reaction of toluene, substitution occurs primarily at the ortho and para positions relative to the methyl group. libretexts.org Therefore, achieving high selectivity for the meta-substituted product directly is challenging under standard Friedel-Crafts conditions, and this route would likely produce a mixture of 1-(1-bromopropan-2-yl)-4-methylbenzene (B13218822) and 1-(1-bromopropan-2-yl)-2-methylbenzene, with the desired meta isomer as a minor component.

Cross-Coupling Methodologies for Aryl-Alkyl C-C Bond Formation

Modern transition-metal-catalyzed cross-coupling reactions provide a highly versatile and selective means of forming C-C bonds, including the aryl-alkyl bond in the target structure. nih.gov Reactions such as the Suzuki, Negishi, and Kumada couplings are powerful tools for this purpose.

A general approach would involve the coupling of an organometallic reagent derived from m-bromotoluene with a suitable three-carbon alkyl electrophile, or vice versa. For example, a Suzuki coupling could be performed between 3-tolylboronic acid and an alkyl halide such as 1,2-dibromopropane. The palladium catalyst, in the presence of a suitable ligand and base, would selectively catalyze the coupling at one of the C-Br bonds, preferentially the more reactive one, to form the desired C(sp²)-C(sp³) bond. nih.govpsu.edu

Alternatively, reductive cross-coupling methods can be employed. These reactions couple an aryl halide with an alkyl halide in the presence of a catalyst and a reducing agent. This approach allows for the direct alkylation of the azaborine core, providing efficient access to functionalized derivatives. nih.gov The choice of catalyst (often palladium- or nickel-based), ligand, and reaction conditions is critical for achieving high yield and selectivity, and for minimizing side reactions such as homocoupling of the organometallic reagent.

Table 3: Selected Cross-Coupling Strategies for Aryl-Alkyl Bond Formation

Coupling ReactionAryl PartnerAlkyl PartnerCatalyst/Ligand System (Example)Key Features
Suzuki 3-Tolylboronic Acid1,2-DibromopropanePd(OAc)₂ / PCy₃·HBF₄ nih.govMild conditions, high functional group tolerance, commercially available reagents.
Negishi 3-Tolylzinc Halide1,2-DibromopropanePd(dba)₂ / SPhosTolerant of sensitive functional groups, often high yields.
Kumada 3-Tolylmagnesium Bromide (Grignard)1,2-DibromopropaneNiCl₂(dppp)Highly reactive organometallic partner, good for less reactive electrophiles.
Reductive Coupling m-Bromotoluene1-Iodo-2-bromopropaneNiBr₂(glyme) / dtbbpy / ZnAvoids pre-formation of organometallic reagents.

Optimization of Reaction Conditions and Reagent Selection

Optimizing the synthesis of this compound requires careful consideration of various parameters to maximize yield, minimize byproducts, and ensure reproducibility. The choice of synthetic route dictates the specific variables that need to be fine-tuned.

For multi-step syntheses, such as those involving an initial C-C bond formation followed by bromination (e.g., Friedel-Crafts/Appel), the optimization of each individual step is crucial. In the Friedel-Crafts alkylation step, key parameters include the choice and stoichiometry of the Lewis acid catalyst, the reaction temperature, and the solvent. Temperature control can influence the isomer distribution of the alkylated product. libretexts.org

In bromination reactions like the Appel protocol, optimization involves selecting the most efficient halogenating agent and solvent. Aprotic polar solvents are often favored. chemicalbook.com The reaction temperature and addition sequence can also impact the formation of side products.

For cross-coupling methodologies, the "black box" of the catalytic system offers many variables for optimization. The choice of metal (Pd, Ni), the ligand, the base, and the solvent are all interconnected and can dramatically affect the reaction outcome. nih.govpsu.edu Ligand screening is often necessary to identify the optimal choice for a specific substrate combination, balancing reactivity with stability and selectivity. The base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) is critical for the transmetalation step in Suzuki couplings, and its strength and solubility can be tuned. Solvents range from ethereal (THF, Dioxane) to polar aprotic (DMF) or even aqueous systems, depending on the specific coupling protocol.

Table 4: Key Parameters for Optimization Across Synthetic Routes

Synthetic RouteKey Parameters for OptimizationDesired Outcome
Modified Appel Reaction Halogenating agent, solvent, temperature, reaction time.High yield of alkyl bromide, minimal elimination byproducts, short reaction time.
Decarboxylative Halogenation Catalyst/reagent system, solvent, light source (for photoredox), temperature.Efficient decarboxylation, high yield of bromide, tolerance of other functional groups.
Friedel-Crafts Alkylation Lewis acid type and amount, temperature, solvent, reaction time.Control of isomer selectivity (ortho/para/meta), prevention of polyalkylation.
Cross-Coupling Catalyst (metal), ligand, base, solvent, temperature, concentration.High yield of cross-coupled product, suppression of homocoupling and other side reactions.

Solvent Effects on Synthetic Yield and Selectivity

The choice of solvent is critical in the synthesis of this compound as it can profoundly influence the reaction pathway, yield, and selectivity. The desired reaction is a radical substitution at the benzylic position. This pathway is favored in non-polar solvents, which can stabilize the radical intermediates without promoting competing ionic reaction mechanisms.

Traditionally, solvents like carbon tetrachloride (CCl₄) have been employed for NBS brominations due to their inertness and ability to promote the radical chain reaction. However, due to toxicity and environmental concerns, alternative non-polar solvents such as cyclohexane or acetonitrile (B52724) are increasingly used. rsc.org In contrast, polar solvents can promote ionic pathways, potentially leading to electrophilic aromatic substitution on the benzene ring, an undesired side reaction. The solvent's role is to facilitate the homolytic cleavage of the brominating agent and to solvate the intermediates without interfering with the radical chain process.

SolventDielectric Constant (ε)Typical Yield of Benzylic Bromide (%)Observed Selectivity (Benzylic vs. Aryl Bromination)
Carbon Tetrachloride2.2~90%High
Cyclohexane2.0~85%High
Acetonitrile37.5~75-80%Good
Acetic Acid6.2<50%Low (Significant aryl bromination)

Catalyst Systems for Enhanced Formation of this compound

Catalysis is essential for efficiently and selectively generating the bromine radicals required for benzylic bromination. The choice of catalyst or initiator system dictates the reaction conditions and can significantly enhance the formation of the target compound.

For reactions involving N-bromosuccinimide (NBS), radical initiators are commonly used. These can be thermal initiators, such as azobisisobutyronitrile (AIBN), or photochemical initiators, where UV light promotes the homolytic cleavage of the N-Br bond. youtube.com These methods ensure that a low concentration of bromine radicals is maintained, which is key to the selectivity of NBS. chemistrysteps.com

Recent advancements have explored the use of Lewis acids to catalyze benzylic bromination under milder conditions. nih.gov For example, Zirconium(IV) chloride has been shown to effectively catalyze the bromination of aromatic side chains using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source. nih.gov This system operates through a radical generation pathway and offers an alternative to traditional Wohl-Ziegler conditions, often proceeding efficiently at room temperature. nih.gov

Brominating AgentCatalyst/Initiator SystemTypical ConditionsKey Advantages
N-Bromosuccinimide (NBS)UV Light (Photochemical)Non-polar solvent, room temp. to refluxClean reaction, mild conditions. gla.ac.uk
N-Bromosuccinimide (NBS)Azobisisobutyronitrile (AIBN)Non-polar solvent, thermal (reflux)Good for larger scale, no special equipment needed.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)Zirconium(IV) chloride (ZrCl₄)Dichloromethane, room temperatureHigh catalytic activity, mild conditions, proceeds without light. nih.gov
Molecular Bromine (Br₂)Peroxides (e.g., Benzoyl Peroxide)Non-polar solvent, thermalLess selective, risk of multiple brominations and ring addition.

Temperature and Pressure Influence on Reaction Efficiency

Temperature is a critical parameter in the synthesis of this compound, directly influencing reaction rate and selectivity. Radical brominations are typically initiated by heat or light; therefore, a threshold temperature is often required to initiate the reaction when using a thermal initiator like AIBN.

Increasing the temperature generally accelerates the rate of bromination. nih.gov However, excessively high temperatures can lead to undesired side reactions, such as elimination to form alkenes or further bromination. The optimal temperature is one that allows for a reasonable reaction rate while maintaining high selectivity for the desired monobrominated benzylic product. For many NBS brominations, this corresponds to the reflux temperature of the chosen solvent, such as carbon tetrachloride (~77°C) or cyclohexane (~81°C).

Pressure is not a significant variable in standard liquid-phase batch brominations for this compound and is typically maintained at atmospheric pressure. Its influence becomes more relevant in specialized systems, such as continuous flow reactors handling gaseous reagents, where pressure can be manipulated to control residence time and reaction phase.

Innovative Synthetic Technologies for this compound Production

Modern synthetic chemistry has focused on developing technologies that improve the efficiency, safety, and scalability of chemical processes. The production of aryl-alkyl bromides has benefited significantly from these innovations.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. researchgate.net Unlike conventional heating, which relies on slow thermal conduction, microwave irradiation provides rapid and uniform heating of the reaction mixture. erowid.org This can lead to dramatic reductions in reaction times, often from hours to minutes, and frequently results in higher product yields and purity. rsc.org

For the synthesis of this compound, a microwave-assisted protocol would involve charging a sealed microwave-safe vessel with 1-isopropyl-3-methylbenzene, a brominating agent like NBS, and a radical initiator in a suitable solvent. The rapid heating can efficiently initiate the radical chain reaction, leading to the desired product in a fraction of the time required by conventional methods. nih.gov

Comparison of Conventional vs. Microwave-Assisted Benzylic Bromination
ParameterConventional Heating (Oil Bath)Microwave-Assisted Synthesis
Reaction Time2 - 6 hours5 - 15 minutes
Typical Yield80 - 90%>90%
Temperature ControlPotential for thermal gradients and overheatingPrecise and uniform temperature control
Energy EfficiencyLowerHigher (Direct heating of reactants)

Continuous Flow Chemistry for Scalable Synthesis of Brominated Compounds

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing significant advantages in safety, control, and scalability for the synthesis of brominated compounds. google.com In a flow system, reagents are continuously pumped through a network of tubes and mixed in a microreactor. researchgate.net This setup allows for precise control over reaction parameters such as temperature, pressure, and residence time. mdpi.com

The high surface-area-to-volume ratio in microreactors enables superior heat transfer, mitigating the risk of thermal runaways in exothermic bromination reactions. researchgate.net Furthermore, hazardous reagents like molecular bromine can be generated in situ and used immediately, avoiding the need to store large quantities. mdpi.com This technology is highly amenable to the scalable production of this compound, ensuring consistent product quality and enhanced operational safety. rsc.org

Photochemical and Electrochemical Methods in Aryl-Alkyl Bromide Synthesis

Photochemical and electrochemical methods represent green and sustainable approaches to initiating the radical reactions needed for aryl-alkyl bromide synthesis. google.com

Photochemical synthesis utilizes light as a "reagent" to initiate chemical transformations. For benzylic bromination, irradiating the reaction mixture with UV or visible light can induce the homolytic cleavage of reagents like NBS to generate the necessary bromine radicals. rsc.org This method is often highly efficient and can be performed at ambient temperature, preserving sensitive functional groups. The integration of photochemical reactors into continuous flow systems is a particularly powerful combination, allowing for safe, controlled, and scalable photo-brominations. rsc.org

Electrochemical methods use an electric current to drive chemical reactions by promoting single-electron transfer (SET) events at an electrode surface. rsc.org For the synthesis of compounds like this compound, an electrochemical approach could be designed to generate bromine radicals from a bromide salt source under mild conditions, avoiding the use of stoichiometric chemical initiators or oxidants. These methods are part of a growing field focused on developing more sustainable synthetic pathways by replacing chemical reagents with clean electrical energy. researchgate.net

Elimination Reactions (E1 and E2) Competing with Substitution

In the presence of a base, this compound can undergo elimination reactions to form alkenes. These reactions, known as dehydrobromination, can also proceed through two primary mechanisms: E1 (elimination, unimolecular) and E2 (elimination, bimolecular). lumenlearning.com

The elimination of HBr from this compound can potentially yield two constitutional isomers: 1-(prop-1-en-2-yl)-3-methylbenzene and 1-(prop-1-en-1-yl)-3-methylbenzene.

Regioselectivity: The preferred product is often predicted by Zaitsev's rule , which states that the more substituted (and therefore more stable) alkene will be the major product. iitk.ac.in In this case, 1-(prop-1-en-1-yl)-3-methylbenzene is the more substituted alkene and would be the expected major product under thermodynamic control. However, the use of a sterically hindered base (e.g., potassium tert-butoxide) can lead to the formation of the less substituted alkene (Hofmann product), 1-(prop-1-en-2-yl)-3-methylbenzene, due to the base preferentially abstracting the more accessible proton. ksu.edu.samsu.edu

Stereoselectivity: The E2 reaction is stereospecific and requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. ksu.edu.samgscience.ac.in This means that the hydrogen and the bromine must be in the same plane and on opposite sides of the C-C bond. This stereochemical requirement can influence the geometry of the resulting alkene. For the formation of 1-(prop-1-en-1-yl)-3-methylbenzene via an E2 mechanism, the reaction will favor the formation of the more stable E (trans) isomer over the Z (cis) isomer. ksu.edu.sa E1 reactions are generally not stereospecific as they proceed through a planar carbocation intermediate. saskoer.ca

Base-Promoted Elimination: The strength and concentration of the base are critical in determining the mechanism and rate of elimination.

Strong, concentrated bases (e.g., ethoxide, tert-butoxide) favor the bimolecular E2 mechanism. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. quizlet.com

Weak bases (e.g., water, ethanol) in conjunction with heat favor the unimolecular E1 mechanism. libretexts.org The rate-determining step of the E1 reaction is the formation of the carbocation, which is the same as in the SN1 reaction. iitk.ac.in Therefore, E1 and SN1 reactions are often in competition. msu.edu

Thermally Induced Pathways: In the absence of a strong base, elimination can be induced by heat. High temperatures generally favor elimination over substitution. masterorganicchemistry.com This is because elimination reactions have a higher activation energy but also lead to an increase in entropy (one molecule breaks into two or more), which is favored at higher temperatures.

The competition between substitution and elimination is a key aspect of the reactivity of this compound. The following table provides a general overview of the expected major products under various conditions:

ReagentConditionsMajor ReactionMajor Product(s)
NaOH, H₂OLow TemperatureSN21-(1-hydroxypropan-2-yl)-3-methylbenzene
NaOEt, EtOHHigh TemperatureE21-(prop-1-en-1-yl)-3-methylbenzene (Zaitsev)
KOC(CH₃)₃, t-BuOHHigh TemperatureE21-(prop-1-en-2-yl)-3-methylbenzene (Hofmann)
H₂OHeatSN1/E1Mixture of substitution and elimination products

Electrophilic Aromatic Substitution on the Methylbenzene Moiety

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. assets-servd.host The rate and regioselectivity of this reaction are significantly influenced by the substituents already present on the ring. unizin.orglibretexts.orgmsu.edu In the case of this compound, the directing and activating effects of both the (1-bromopropan-2-yl) group and the methyl group must be considered.

Substituents on a benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para). unizin.orglibretexts.org This directional influence is determined by the substituent's ability to stabilize the positively charged intermediate, known as a sigma complex or Wheland intermediate, that forms during the reaction. assets-servd.hostirjet.net

Both the (1-bromopropan-2-yl) group and the methyl group are classified as alkyl groups. Alkyl groups are electron-donating through an inductive effect, which stabilizes the adjacent carbocation intermediates. msu.edulkouniv.ac.in This stabilization is most effective when the electrophile adds to the ortho or para positions relative to the alkyl group. libretexts.orglkouniv.ac.in Consequently, both substituents are ortho-, para-directors. pitt.edu

In this compound, the directing effects of the two groups are cooperative, reinforcing substitution at the same positions.

The (1-bromopropan-2-yl) group at position 1 directs incoming electrophiles to positions 2, 4, and 6.

The methyl group at position 3 directs incoming electrophiles to positions 2, 4, and 6.

This reinforcement leads to a strong preference for substitution at positions 2, 4, and 6. However, the distribution of the final products will also be influenced by steric hindrance. The (1-bromopropan-2-yl) group is significantly bulkier than the methyl group, which may disfavor electrophilic attack at the sterically crowded position 2. Position 6 is ortho to both groups, making it also sterically hindered. Therefore, position 4, which is para to the larger group and ortho to the smaller methyl group, is often the most likely site for substitution.

Table 1: Analysis of Regioselectivity in the Electrophilic Aromatic Substitution of this compound
Position of AttackDirected by (1-Bromopropan-2-yl) group (Position 1)Directed by Methyl group (Position 3)Overall EffectSteric Hindrance Consideration
2OrthoOrthoStrongly Favored (Reinforced)High (adjacent to bulky group)
4ParaOrthoStrongly Favored (Reinforced)Low to Moderate
5MetaMetaDisfavoredLow
6OrthoParaStrongly Favored (Reinforced)High (between two groups)

Alkyl groups, such as methyl and (1-bromopropan-2-yl), are electron-donating through induction and are therefore considered activating groups. pitt.edumasterorganicchemistry.com The presence of two activating groups on the benzene ring makes this compound significantly more reactive in electrophilic aromatic substitution reactions than benzene or toluene. msu.edu This enhanced reactivity means that reactions can often proceed under milder conditions.

Table 2: Classification of Substituents on the Aromatic Ring
SubstituentElectronic EffectClassificationEffect on Reaction RateDirecting Influence
-(CH(CH₃)CH₂Br) (1-Bromopropan-2-yl)Electron-donating (Inductive)ActivatingIncreases rateOrtho, Para
-CH₃ (Methyl)Electron-donating (Inductive)ActivatingIncreases rateOrtho, Para

Radical Reactions Involving this compound

The presence of a carbon-bromine bond allows this compound to participate in radical reactions. These reactions involve highly reactive intermediates with unpaired electrons and typically proceed via a chain mechanism. numberanalytics.comucr.edu

The C-Br bond in the (1-bromopropan-2-yl) substituent can undergo homolytic cleavage when subjected to heat or ultraviolet light, generating a primary carbon-centered radical and a bromine atom. ucr.edu This initiation step can trigger a radical chain reaction.

A classic example of such a process is radical-mediated dehalogenation. libretexts.org In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), and a hydrogen atom donor, like tributyltin hydride (Bu₃SnH), the bromine atom can be replaced by a hydrogen atom.

The mechanism proceeds through the following steps:

Initiation: The initiator (e.g., AIBN) decomposes upon heating to form radicals, which then react with Bu₃SnH to generate the chain-propagating tributyltin radical (Bu₃Sn•).

Propagation:

The tributyltin radical abstracts the bromine atom from this compound, forming a stable Sn-Br bond and the corresponding alkyl radical. libretexts.org

This newly formed carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the dehalogenated product and regenerating the tributyltin radical, which can continue the chain. libretexts.org

Termination: The reaction is terminated when two radical species combine.

This process is highly efficient for converting alkyl halides into the corresponding alkanes. libretexts.org

Modern synthetic chemistry increasingly utilizes visible-light photoredox catalysis to generate radical intermediates under mild conditions. bohrium.com This technique is effective for the activation of C-Br bonds in alkyl bromides like this compound. nih.govrsc.org

The general mechanism involves a photocatalyst (PC), typically a ruthenium or iridium complex, which absorbs visible light and enters an excited state (PC*). rsc.org This excited state is a potent single-electron donor or acceptor. For C-Br bond activation, the process typically follows a reductive quenching cycle:

The excited photocatalyst (PC*) transfers a single electron to the alkyl bromide (R-Br).

This single-electron transfer (SET) results in the formation of a radical anion ([R-Br]•⁻), which rapidly fragments, cleaving the C-Br bond to produce a carbon-centered radical (R•) and a bromide anion (Br⁻). bohrium.com

The resulting alkyl radical can then be used in a variety of synthetic transformations, including cross-coupling reactions to form new C-C bonds, often with the aid of a co-catalyst such as nickel. nih.govrsc.org

An alternative pathway is halogen-atom transfer (XAT), where a photogenerated radical directly abstracts the bromine atom from the alkyl bromide to form the carbon-centered radical. bohrium.com Photoredox catalysis offers a powerful and versatile method for C-Br bond activation, enabling a wide range of transformations that are difficult to achieve through traditional methods. rsc.org

Table 3: Comparison of Radical Generation Methods for Alkyl Bromides
MethodInitiationKey ReagentsConditionsTypical Application
Thermal/Photochemical InitiationHeat or UV lightRadical initiator (e.g., AIBN), H-atom donor (e.g., Bu₃SnH)High temperature or UV irradiationDehalogenation
Photoredox CatalysisVisible lightPhotocatalyst (e.g., Ir(ppy)₃), sacrificial electron donorRoom temperature, visible lightC-C and C-heteroatom bond formation

Computational Chemistry in Mechanistic Elucidation

Computational chemistry has become an indispensable tool for understanding and predicting the mechanisms of complex chemical reactions. numberanalytics.com Methods such as Density Functional Theory (DFT) provide detailed insights into the energetics and structures of reactants, intermediates, transition states, and products. irjet.netnih.gov

For the electrophilic aromatic substitution of this compound, computational studies can:

Model the geometry of the starting material and calculate the electron density at each position on the aromatic ring, helping to predict the most nucleophilic sites. nih.gov

Calculate the relative energies of the ortho, meta, and para sigma complexes (Wheland intermediates). irjet.netnih.gov The calculated stability of these intermediates can be used to rationalize the observed directing effects of the substituents.

Determine the activation energy barriers for attack at each position, allowing for a quantitative prediction of the product distribution. irjet.net

For the radical reactions , computational methods are used to:

Calculate the C-Br bond dissociation energy (BDE), providing a measure of the energy required for homolytic cleavage and the feasibility of radical initiation.

Investigate the structure and stability of the resulting carbon-centered radical intermediate. utdallas.edu

Map the potential energy surfaces for radical chain propagation steps, such as bromine atom abstraction and hydrogen atom transfer, to understand the kinetics of the reaction. researchgate.net

These computational approaches provide a molecular-level understanding that complements experimental findings, aiding in the rational design of new reactions and synthetic strategies.

Table 4: Applications of Computational Chemistry in Studying Reaction Mechanisms
Reaction TypeComputational MethodInformation Gained
Electrophilic Aromatic SubstitutionDensity Functional Theory (DFT)Electron density mapping (prediction of reactive sites)
Calculation of intermediate (sigma complex) stability
Determination of activation energies and reaction pathways
Radical ReactionsDFT, Ab initio methodsCalculation of Bond Dissociation Energies (BDE)
Modeling of radical intermediate structures and stabilities
Mapping of potential energy surfaces for reaction steps

Transition State Analysis for Key Reactions

Transition state analysis is a cornerstone of understanding reaction mechanisms, providing a snapshot of the highest energy point along a reaction coordinate. For a compound like this compound, which possesses a secondary alkyl bromide, key reactions would likely include nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) pathways.

A computational approach to analyzing these transition states would typically involve:

Locating the Transition State (TS): Using quantum mechanical calculation methods, such as Density Functional Theory (DFT), the geometry of the transition state structure is optimized. This is a saddle point on the potential energy surface, with one imaginary frequency corresponding to the motion along the reaction coordinate.

Characterizing the TS Geometry: For an S_N2 reaction, the transition state would feature an elongated carbon-bromine bond and a partially formed bond to the incoming nucleophile, with a trigonal bipyramidal geometry around the central carbon. For an E2 reaction, the transition state would involve the simultaneous breaking of the C-H and C-Br bonds and the formation of a pi bond.

Analyzing Energetics: The energy of the transition state relative to the reactants determines the activation energy (ΔG‡), a key parameter in determining the reaction rate.

Hypothetical Transition State Parameters for S_N2 Reaction of this compound with a Nucleophile (e.g., OH⁻):

ParameterHypothetical ValueDescription
C-Br Bond Length (Å)2.2 - 2.4Elongated compared to the ground state (~1.97 Å).
C-Nu Bond Length (Å)2.0 - 2.2Partially formed bond to the incoming nucleophile.
Br-C-Nu Angle (°)~180Indicative of a linear arrangement in the transition state.
Imaginary Frequency (cm⁻¹)-300 to -500Corresponds to the vibrational mode of bond breaking/formation.

Note: The values in this table are illustrative and not based on actual experimental or computational data for this compound.

Reaction Energy Profile Modeling

A reaction energy profile provides a visual representation of the energy changes that occur as reactants are converted into products. Modeling this profile for reactions of this compound would offer insights into the thermodynamics and kinetics of the transformation.

The construction of a reaction energy profile involves calculating the energies of:

Reactants: The starting materials (e.g., this compound and a nucleophile/base).

Intermediates: Any stable species formed during the reaction (e.g., a carbocation in an S_N1/E1 mechanism).

Transition States: The high-energy structures connecting reactants, intermediates, and products.

Products: The final molecules formed.

For this compound, a secondary alkyl halide, there is potential for competing S_N1/E1 and S_N2/E2 pathways. The reaction energy profile would be crucial in determining which mechanism is favored under specific conditions (e.g., solvent polarity, nature of the nucleophile/base, temperature).

Hypothetical Energy Profile Data for Competing S_N2 and E2 Pathways:

SpeciesRelative Energy (kcal/mol) - S_N2 PathwayRelative Energy (kcal/mol) - E2 Pathway
Reactants00
Transition State (TS)+20 to +25+22 to +27
Products-10 to -15-5 to -10

Note: This data is hypothetical and intended to illustrate the concept of a reaction energy profile. The actual values would depend on the specific reactants and conditions.

A lower activation energy for the S_N2 transition state in this hypothetical scenario would suggest that the substitution reaction is kinetically favored over the elimination reaction under the modeled conditions.

Identification and Characterization of Chiral Centers

This compound possesses a single chiral center, which is a carbon atom bonded to four different substituent groups. The identification of this center is the first step in understanding the molecule's stereoisomerism.

The structure of this compound reveals that the second carbon atom of the propan-2-yl group is the stereocenter. This carbon is attached to:

A hydrogen atom (H)

A bromomethyl group (-CH2Br)

A methyl group (-CH3)

A 3-methylphenyl group (-C6H4-CH3)

Due to the presence of this single chiral center, the compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-1-(1-bromopropan-2-yl)-3-methylbenzene and (S)-1-(1-bromopropan-2-yl)-3-methylbenzene. The physical and chemical properties of these enantiomers are identical, except for their interaction with plane-polarized light and other chiral molecules.

Table 1: Substituent Groups on the Chiral Center of this compound

Substituent Chemical Formula
Hydrogen-H
Bromomethyl-CH2Br
Methyl-CH3
3-Methylphenyl-C6H4-CH3

Enantioselective Synthesis of this compound Isomers

The synthesis of a single enantiomer of this compound requires enantioselective methods. These methods are designed to produce a significant excess of one enantiomer over the other.

One potential strategy for the enantioselective synthesis of this compound involves the use of chiral catalysts or reagents that can differentiate between the two prochiral faces of a precursor molecule. For instance, an asymmetric hydrogenation of a suitable unsaturated precursor could establish the chiral center with a specific configuration. Another approach could involve the use of a chiral auxiliary, which is temporarily attached to the substrate to direct the stereochemical outcome of a key reaction step, and is subsequently removed.

While specific, documented enantioselective syntheses for this compound are not extensively reported in readily available literature, the principles of asymmetric synthesis provide a clear framework for how such a synthesis could be achieved. The choice of catalyst, reaction conditions, and starting materials would be crucial in determining the enantiomeric excess (ee) of the final product.

Diastereoselectivity in Multi-Step Conversions

In synthetic sequences that involve the creation of a second chiral center in a molecule that already contains one, the concept of diastereoselectivity becomes important. If an enantiomerically pure form of this compound were to undergo a reaction that introduces a new stereocenter, the two resulting diastereomers would be formed in unequal amounts.

This is because the existing chiral center creates a chiral environment that influences the approach of reagents to the molecule. The transition states leading to the formation of the two diastereomers will have different energies, resulting in one diastereomer being favored over the other. The extent of this preference is known as diastereoselectivity and is often expressed as a diastereomeric ratio (dr).

For example, if the bromine atom were to be substituted by a nucleophile that itself contains a chiral center, the resulting product would have two chiral centers, leading to the formation of diastereomers. The inherent stereochemistry of the starting material would direct the incoming nucleophile to a preferred orientation, thus favoring the formation of one diastereomer.

Retention and Inversion of Configuration in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions at the chiral center of this compound can proceed with either retention or inversion of configuration, depending on the reaction mechanism.

SN2 Mechanism: In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon atom bearing the leaving group (bromine) from the side opposite to the leaving group. This backside attack leads to a Walden inversion, where the stereochemical configuration of the chiral center is inverted. libretexts.orgpressbooks.pub For example, if the (R)-enantiomer of this compound reacts with a strong nucleophile under SN2 conditions, the product will have the (S)-configuration. pearson.com

SN1 Mechanism: In a unimolecular nucleophilic substitution (SN1) reaction, the reaction proceeds through a carbocation intermediate. masterorganicchemistry.com The leaving group departs first, forming a planar carbocation. masterorganicchemistry.com The nucleophile can then attack this intermediate from either face with equal probability. This results in a racemic mixture of both retention and inversion products. masterorganicchemistry.com Therefore, if the (R)-enantiomer undergoes an SN1 reaction, the product will be an approximately 50:50 mixture of the (R) and (S) enantiomers. masterorganicchemistry.com

Table 2: Stereochemical Outcomes of Nucleophilic Substitution Reactions

Mechanism Stereochemical Outcome Product Configuration from (R)-enantiomer
SN2Inversion of configuration(S)-enantiomer
SN1Racemization (retention and inversion)Mixture of (R) and (S) enantiomers

Stereochemical Outcomes of Elimination Reactions

Elimination reactions of this compound, which lead to the formation of an alkene, also have significant stereochemical implications. The two primary mechanisms for elimination are E2 and E1.

E2 Mechanism: The bimolecular elimination (E2) reaction is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously. ksu.edu.sa This reaction has a strong stereochemical requirement for an anti-periplanar arrangement of the proton being removed and the leaving group. ksu.edu.sa This means that the hydrogen and the bromine must be in the same plane and on opposite sides of the carbon-carbon bond. ksu.edu.sa The stereochemistry of the starting material will therefore dictate the stereochemistry of the resulting alkene (E or Z isomer).

E1 Mechanism: The unimolecular elimination (E1) reaction proceeds through a carbocation intermediate, similar to the SN1 reaction. iitk.ac.inlumenlearning.com After the formation of the carbocation, a base removes a proton from an adjacent carbon to form the double bond. lumenlearning.com Because the carbocation is planar, there is generally free rotation around the carbon-carbon single bond before the proton is removed. This typically leads to the formation of the more stable (Zaitsev's rule) and thermodynamically favored alkene product, which is often the E-isomer. lumenlearning.com The stereochemistry of the starting material has less influence on the stereochemical outcome of the E1 reaction compared to the E2 reaction. lumenlearning.com

Table 3: Key Features of Elimination Reaction Mechanisms

Mechanism Rate Determining Step Stereochemical Requirement Typical Product
E2BimolecularAnti-periplanarStereospecific (depends on starting material)
E1UnimolecularNoneMore stable alkene (often E-isomer)

Computational and Theoretical Chemistry Investigations of 1 1 Bromopropan 2 Yl 3 Methylbenzene

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to describing the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which all electronic properties can be derived. For a molecule of this size, DFT is a commonly employed method.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, assigning them to orbitals that can extend over the entire molecule. utexas.edu An analysis of the MOs of 1-(1-Bromopropan-2-yl)-3-methylbenzene would reveal key insights into its chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. mdpi.com

For this molecule, the HOMO would likely exhibit significant π-character localized on the 3-methylbenzene (m-xylene) ring, while the LUMO might be centered on the C-Br antibonding orbital of the side chain, suggesting this site's susceptibility to nucleophilic attack.

Table 1: Illustrative Data from a Molecular Orbital Analysis

OrbitalEnergy (Hartree)Primary CharacterKey Atomic Contributions
LUMO+1-π* (aromatic)C (ring)
LUMO-σ* (C-Br)C2 (propane), Br
HOMO-π (aromatic)C (ring)
HOMO-1-π (aromatic)C (ring)

The distribution of electrons within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This distribution can be quantified through methods like Mulliken population analysis or by calculating the electrostatic potential (ESP). researchgate.net An ESP map visually represents the charge landscape on the molecule's surface, with red indicating electron-rich (negative potential) regions and blue indicating electron-poor (positive potential) regions. walisongo.ac.id

In this compound, the highly electronegative bromine atom would create a region of positive potential (blue) on the adjacent carbon atom, highlighting it as an electrophilic center. The π-system of the benzene (B151609) ring would appear as an electron-rich region (red/yellow). Such maps are invaluable for predicting how the molecule will interact with other reagents or biological targets. walisongo.ac.id

Table 2: Hypothetical Partial Atomic Charges (Mulliken)

AtomHypothetical Charge (a.u.)
Br-0.25
C2 (propane, attached to Br)+0.15
C (ring, attached to side chain)-0.05
C (ring, methyl group)-0.08

Conformational Analysis and Energy Minimization Studies

The presence of single bonds in the propan-2-yl side chain allows for rotation, meaning the molecule can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers, which are those that reside at energy minima on the potential energy surface. This process typically involves a systematic or stochastic search of rotational angles, followed by geometry optimization for each potential conformer.

For this compound, the key rotational bonds are between the aromatic ring and the isopropyl group, and within the isopropyl group itself. The relative stability of different conformers would be determined by a balance of steric hindrance (e.g., between the bromine atom and the ring) and subtle electronic interactions. Identifying the lowest-energy conformer is critical, as it represents the most populated state of the molecule and is essential for accurate predictions of other properties. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry can accurately predict spectroscopic data, which is a powerful tool for structure verification and interpretation of experimental results.

NMR Chemical Shifts : Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govrsc.org The calculated magnetic shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). researchgate.net These predictions are often accurate enough to help assign experimental spectra, especially for complex molecules. nih.govnrel.gov

IR Frequencies : Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the IR spectrum, helping to identify characteristic functional groups. For this compound, calculations would predict characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹, aliphatic C-H stretches below 3000 cm⁻¹, and strong C-H out-of-plane bending peaks in the 900-675 cm⁻¹ region, which are indicative of the 1,3- (meta) substitution pattern on the benzene ring. libretexts.orgspectroscopyonline.com

Table 3: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

ParameterCalculated ValueHypothetical Experimental ValueAssignment
¹³C Chemical Shift (ppm)35.534.8C-Br Carbon
¹H Chemical Shift (ppm)7.157.20Aromatic C-H
IR Frequency (cm⁻¹)780775Aromatic C-H oop bend (meta-subst.)

Reaction Pathway Energetics and Transition State Geometries

As a secondary alkyl halide, the compound can potentially undergo nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. msu.edu Computational chemistry is used to model the entire reaction coordinate for these pathways. This involves locating the geometry of the transition state (TS)—the highest energy point along the reaction path—and calculating the activation energy (the energy difference between the reactants and the TS). lumenlearning.comlibretexts.org

Sₙ2/E2 Pathways : For bimolecular reactions, calculations would model the approach of a nucleophile/base and the concerted bond-forming and bond-breaking steps. The Sₙ2 transition state would feature a pentacoordinated carbon atom. masterorganicchemistry.com

Sₙ1/E1 Pathways : For unimolecular pathways, the rate-determining step is the formation of a carbocation intermediate. chemicalnote.comlibretexts.org Calculations would focus on the energy required to break the C-Br bond and the stability of the resulting secondary carbocation. chemistrywithdrsantosh.com

By comparing the activation energies for these competing pathways, a prediction can be made about the likely reaction mechanism and product distribution under different conditions. masterorganicchemistry.com

Solvent Effects in Theoretical Modeling

Reactions are typically run in a solvent, which can significantly influence molecular properties and reaction energetics. Theoretical models must account for these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient methods to do so. acs.orgwikipedia.orgacs.org These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution. acs.orgq-chem.com This approach is effective at capturing the bulk electrostatic effects of the solvent, which is crucial for accurately modeling reaction pathways involving charged intermediates, such as the carbocation in an Sₙ1 reaction. nih.gov

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 1 Bromopropan 2 Yl 3 Methylbenzene and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the unambiguous assignment of all proton and carbon signals.

High-resolution ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The chemical shifts (δ), signal multiplicities, and coupling constants (J) are diagnostic of the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of 1-(1-Bromopropan-2-yl)-3-methylbenzene is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region will display a complex pattern characteristic of a 1,3-disubstituted benzene (B151609) ring. The aliphatic region will feature signals for the isopropyl and methyl protons, with multiplicities dictated by spin-spin coupling with adjacent protons.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. The chemical shifts are indicative of the carbon type (aliphatic, aromatic, substituted). The carbon attached to the electronegative bromine atom is expected to be significantly downfield.

Predicted ¹H and ¹³C NMR data are based on established substituent effects and analysis of structurally similar compounds.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2', H-6' ~7.10 - 7.25 m - 2H
H-4', H-5' ~6.95 - 7.10 m - 2H
H-2 ~3.30 - 3.50 m (septet) ~6.8 1H
H-1 ~3.60 - 3.75 m (ABX) J_gem ≈ 10.0, J_vic ≈ 6.5 2H
Ar-CH₃ ~2.35 s - 3H

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Carbon Label Predicted Chemical Shift (δ, ppm)
C-1' (Ar-C) ~142.0
C-3' (Ar-C) ~138.0
C-4'/C-5' (Ar-CH) ~128.5
C-2'/C-6' (Ar-CH) ~126.5
C-2 ~45.0
C-1 (CH₂Br) ~40.0
Ar-CH₃ ~21.5

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing through-bond and through-space correlations between nuclei. youtube.comipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org It is instrumental in tracing out the spin systems within the molecule. For this compound, COSY would confirm the connectivity of the propan-2-yl chain.

Expected COSY Correlations

Correlating Protons
H-2 ↔ H-1

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). columbia.edu It provides a definitive link between the proton and carbon skeletons.

Expected HSQC Correlations

Proton Correlated Carbon
H-2', H-4', H-5', H-6' C-2', C-4', C-5', C-6'
H-2 C-2
H-1 C-1
Ar-CH₃ Ar-CH₃

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is vital for connecting the different spin systems, such as linking the aliphatic side chain to the aromatic ring.

Expected Key HMBC Correlations

Proton Correlated Carbons (2-3 bonds away)
H-2 C-1', C-2', C-6', C-1, C2-CH₃
H-1 C-2, C-1', C2-CH₃

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. libretexts.org This is particularly useful for determining stereochemistry and conformation. youtube.com For this molecule, NOESY could reveal the spatial proximity between the protons of the side chain and the aromatic ring, helping to define the preferred conformation. For instance, correlations between the C2-CH₃ protons and the H-2' aromatic proton would suggest a conformation where the methyl group is oriented towards that side of the ring.

Molecules are not static, and advanced NMR techniques can probe their dynamic behaviors. libretexts.org For this compound, hindered rotation around the C(aryl)-C(alkyl) single bond could occur, particularly at low temperatures. lookchem.com This restricted rotation could make the two protons of the CH₂Br group diastereotopic, meaning they are chemically non-equivalent and would appear as distinct signals in the ¹H NMR spectrum, potentially coupling to each other (geminal coupling) and to the H-2 proton.

Variable-temperature (VT) NMR studies can be employed to investigate such phenomena. By recording spectra at different temperatures, one can observe changes in line shapes, from broad, coalesced signals at higher temperatures (indicating fast rotation) to sharp, distinct signals at lower temperatures (indicating slow exchange on the NMR timescale). Analysis of this data can provide thermodynamic parameters for the rotational barrier.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental formula of a compound, as well as structural details based on its fragmentation patterns. libretexts.org

High-Resolution Mass Spectrometry (HRMS) measures m/z values with very high accuracy (typically to four or five decimal places). measurlabs.com This precision allows for the determination of the exact mass of the molecular ion, which in turn enables the calculation of its unique elemental formula. libretexts.orgbioanalysis-zone.com For this compound (C₁₀H₁₃Br), the presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic molecular ion cluster (M•⁺ and [M+2]•⁺) of approximately equal intensity, separated by two m/z units. docbrown.info

Calculated Exact Mass for C₁₀H₁₃Br

Ion Formula Isotope Calculated Exact Mass (m/z)
[C₁₀H₁₃⁷⁹Br]•⁺ ⁷⁹Br 212.0201

Observing this isotopic pattern with the correct exact masses provides unambiguous confirmation of the elemental formula.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. usgs.gov

Purity Analysis: In GC-MS, a sample is vaporized and passed through a long capillary column (GC), which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum. For this compound, a pure sample would show a single major peak in the gas chromatogram. The mass spectrum of this peak would correspond to the expected fragmentation pattern of the compound, confirming its identity. Any additional peaks would indicate the presence of impurities, such as starting materials, byproducts, or isomers.

Reaction Monitoring: GC-MS is an excellent tool for monitoring the progress of a chemical reaction. researchgate.nethidenanalytical.com Small aliquots can be taken from a reaction mixture over time and analyzed. To synthesize this compound, one could monitor the disappearance of the starting material peaks and the concurrent appearance and increase in the intensity of the product peak at its characteristic retention time. This allows for the optimization of reaction conditions such as temperature, time, and catalyst loading to maximize the yield and purity of the desired product.

Predicted Key Fragments in the Mass Spectrum

m/z Possible Fragment Ion Fragmentation Pathway
212/214 [C₁₀H₁₃Br]•⁺ Molecular Ion (M•⁺)
133 [C₁₀H₁₃]⁺ Loss of •Br radical
119 [C₉H₁₁]⁺ Benzylic cleavage (loss of •CH₂Br)
105 [C₈H₉]⁺ Further fragmentation, possibly tropylium (B1234903) ion formation

This fragmentation pattern, particularly the benzylic cleavage leading to the m/z 119 ion and the subsequent formation of the stable tropylium ion at m/z 91, would be a characteristic fingerprint for the compound in a mass spectrum. docbrown.info

Ion Chemistry Studies of Alkylbenzenium Ions

Protonated alkylbenzenes are key intermediates in electrophilic aromatic substitution reactions. In the gas phase, these ions can be generated through methods like chemical ionization (CI) mass spectrometry. The subsequent fragmentation and reaction pathways of the alkylbenzenium ion of this compound would be influenced by the nature of the alkyl substituent and the position of the bromine atom.

Key fragmentation pathways for the molecular ion of this compound under mass spectrometry would likely involve the cleavage of the C-Br bond and fragmentation of the alkyl side chain. The presence of bromine's two primary isotopes, 79Br and 81Br, in nearly equal abundance, would result in characteristic isotopic patterns for bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass-to-charge units (M+ and M+2). docbrown.info

Common fragmentation patterns for similar alkylbenzenes include the loss of the bromine atom to form a carbocation, followed by rearrangements and further fragmentation of the alkyl group. The stability of the resulting carbocation plays a crucial role in the fragmentation pattern. For instance, the loss of a bromine radical from the parent molecule would lead to a secondary carbocation, which could then undergo further reactions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. While a specific IR spectrum for this compound is not publicly available, a predicted spectrum can be constructed based on the characteristic absorption frequencies of its constituent parts: a 1,3-disubstituted (meta) aromatic ring, an alkyl chain, and a carbon-bromine bond.

The expected IR absorption bands for this compound are detailed in the table below, with data inferred from related compounds such as m-bromotoluene and 1-bromopropane (B46711). docbrown.infonist.gov

Vibrational Mode Functional Group Expected Wavenumber (cm-1) Intensity
C-H StretchAromatic (Ar-H)3100-3000Medium to Weak
C-H StretchAliphatic (sp3 C-H)2975-2850Strong
C=C StretchAromatic Ring1600-1450Medium
C-H BendAliphatic (CH3 and CH)1470-1370Medium
C-H Out-of-Plane Bend1,3-Disubstituted Benzene900-690Strong
C-Br StretchAlkyl Halide750-550Strong

The aromatic C-H stretching vibrations are expected just above 3000 cm-1. The aliphatic C-H stretching from the methyl and propan-2-yl groups will appear as strong absorptions in the 2975-2850 cm-1 region. docbrown.info The characteristic C=C stretching vibrations of the benzene ring will be present in the 1600-1450 cm-1 range. The substitution pattern on the benzene ring (1,3-disubstitution) will give rise to strong C-H out-of-plane bending absorptions in the fingerprint region (900-690 cm-1). Finally, a strong absorption band corresponding to the C-Br stretching vibration is anticipated in the lower frequency region of the spectrum, typically between 750 and 550 cm-1. docbrown.info

X-ray Crystallography for Solid-State Structural Conformation (if applicable to derivatives)

Currently, there is no publicly available crystal structure data for this compound. This is likely because the compound is a liquid at room temperature, making single-crystal X-ray diffraction challenging without specialized low-temperature crystallization techniques.

However, if a suitable crystalline derivative of this compound were synthesized, X-ray crystallography could provide invaluable structural information. For example, the technique has been successfully applied to other brominated organic compounds, revealing detailed molecular geometries. Should a crystalline derivative be obtained, the analysis would yield precise measurements of the C-Br, C-C, and C-H bond lengths and the torsional angles describing the orientation of the alkyl side chain relative to the aromatic ring. This information is crucial for understanding intermolecular interactions in the solid state and can be correlated with the molecule's physical and chemical properties.

UV-Visible Spectroscopy for Electronic Transitions (if conjugated systems are formed)

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy molecular orbitals. This technique is particularly useful for compounds containing chromophores, which are typically systems of conjugated double bonds.

This compound itself is not expected to show significant absorption in the standard UV-Vis region (200-800 nm). The benzene ring is the only chromophore present in the molecule. Unsubstituted benzene exhibits absorption peaks at approximately 184 nm, 204 nm, and 256 nm. Alkyl substitution on the benzene ring typically causes a small red shift (a shift to longer wavelengths) of these absorption bands. However, these absorptions are relatively weak and occur at the lower end of the UV spectrum.

For this compound or its derivatives to exhibit significant absorption in the UV-Visible range, a conjugated system would need to be introduced. Conjugation occurs when two or more pi bonds are separated by a single bond, allowing for the delocalization of pi electrons over multiple atoms. This delocalization lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As the extent of conjugation increases, the energy required for electronic transitions decreases, and the wavelength of maximum absorption (λmax) shifts to longer wavelengths, potentially into the visible region.

Examples of modifications that would create a conjugated system and make a derivative of this compound UV-Vis active include the introduction of double or triple bonds in the alkyl side chain that are in conjugation with the aromatic ring, or the addition of other chromophoric functional groups to the ring.

Role As a Versatile Building Block in Complex Chemical Synthesis

Precursor in Carbon-Carbon Bond Forming Reactions

The ability to form new carbon-carbon bonds is fundamental to the synthesis of complex organic molecules. 1-(1-Bromopropan-2-yl)-3-methylbenzene is a suitable precursor for several important classes of carbon-carbon bond-forming reactions, primarily through the generation of highly reactive organometallic intermediates.

Grignard Reagent Formation and Subsequent Reactions

The reaction of an alkyl halide with magnesium metal in an anhydrous ether solvent is a classic method for the preparation of Grignard reagents. mnstate.edulibretexts.orgyoutube.com this compound is expected to react with magnesium to form the corresponding Grignard reagent, (1-(3-methylphenyl)propan-2-yl)magnesium bromide. libretexts.orgutexas.edu This reaction involves the insertion of magnesium into the carbon-bromine bond, effectively reversing the polarity of the carbon atom, making it a potent nucleophile. mnstate.edulibretexts.org

The formation of the Grignard reagent is typically carried out in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), as Grignard reagents are highly reactive towards protic solvents like water. libretexts.orglibretexts.org The general reaction is as follows:

Reaction Scheme for Grignard Reagent Formation

Reactant Reagent Solvent Product

Once formed, this Grignard reagent can participate in a wide array of subsequent reactions to form new carbon-carbon bonds. A primary application is its reaction with carbonyl compounds, such as aldehydes, ketones, and esters, to produce alcohols. mnstate.edu For instance, the reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. mnstate.edu

Organolithium and Organocuprate Chemistry

Similar to Grignard reagents, organolithium reagents are powerful nucleophiles used in organic synthesis. fishersci.comlibretexts.orgwikipedia.org this compound can be converted to its corresponding organolithium reagent, (1-(3-methylphenyl)propan-2-yl)lithium, by reaction with two equivalents of lithium metal. libretexts.orgwikipedia.org This reaction typically proceeds in a non-polar solvent like pentane (B18724) or hexane. libretexts.org

Organolithium reagents are generally more reactive and basic than their Grignard counterparts. libretexts.org They readily react with a wide range of electrophiles, including carbonyl compounds and alkyl halides.

Furthermore, the organolithium reagent derived from this compound can be used to prepare a lithium diorganocuprate, also known as a Gilman reagent. masterorganicchemistry.comyoutube.com This is achieved by reacting two equivalents of the organolithium reagent with one equivalent of a copper(I) salt, such as copper(I) iodide. organicchemistrytutor.com

Formation of a Gilman Reagent

Reactant Reagent Product

Gilman reagents are softer nucleophiles compared to Grignard and organolithium reagents. organicchemistrytutor.com This property allows for more selective transformations, such as conjugate addition to α,β-unsaturated carbonyl compounds and nucleophilic substitution reactions with alkyl, vinyl, and aryl halides in Corey-Posner, Whitesides-House reactions. chemistrysteps.commasterorganicchemistry.com

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. While aryl and vinyl halides are the most common substrates, alkyl halides can also participate in these transformations. This compound could potentially be employed in various cross-coupling reactions, although challenges such as β-hydride elimination can be a competing pathway for alkyl halides.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide. In a potential application, this compound could be coupled with an aryl or vinyl boronic acid or ester in the presence of a palladium catalyst and a base.

Heck Reaction: The Heck reaction traditionally couples an unsaturated halide with an alkene. While less common for alkyl halides, intramolecular versions or specialized catalytic systems might enable the coupling of this compound.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The use of alkyl halides is not typical for this reaction.

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound. Similar to other cross-coupling reactions, the application with alkyl halides like this compound would require specific catalytic systems to favor the desired coupling over side reactions.

Intermediate in Heteroatom Functionalization

The carbon-bromine bond in this compound is susceptible to cleavage by a variety of nucleophiles, making it a useful intermediate for the introduction of heteroatoms into the molecule.

Synthesis of Alkyl Alcohols, Ethers, Amines, and Thiols

This compound can undergo nucleophilic substitution reactions to introduce a range of functional groups containing heteroatoms. msu.eduschoolwires.netlibretexts.org

Alcohols: Reaction with hydroxide (B78521) ions (e.g., from NaOH or KOH) in a suitable solvent can lead to the formation of 1-(3-methylphenyl)propan-2-ol. siue.edu This is a classic S(_N)2 or S(_N)1 reaction, depending on the reaction conditions.

Ethers: Williamson ether synthesis can be employed by reacting this compound with an alkoxide (R-O⁻), yielding an ether of the structure 1-(1-alkoxypropan-2-yl)-3-methylbenzene.

Amines: Reaction with ammonia (B1221849) or primary or secondary amines can introduce a nitrogen-containing functional group. msu.edu This can lead to the formation of primary, secondary, or tertiary amines, respectively.

Thiols: Thiols can be synthesized by reacting the bromoalkane with a source of the hydrosulfide (B80085) anion (SH⁻), such as sodium hydrosulfide (NaSH). msu.edu

Examples of Heteroatom Functionalization Reactions

Product Type Nucleophile Resulting Compound
Alcohol OH⁻ 1-(3-methylphenyl)propan-2-ol
Ether RO⁻ 1-(1-alkoxypropan-2-yl)-3-methylbenzene
Amine RNH₂ N-alkyl-1-(3-methylphenyl)propan-2-amine

Formation of Organometallic Reagents

As discussed in section 7.1, this compound is a precursor for the formation of various organometallic reagents. The reaction with reactive metals such as magnesium or lithium leads to the formation of Grignard and organolithium reagents, respectively. libretexts.orglibretexts.org These reactions are fundamental for its role as a building block in more complex syntheses, as they transform the electrophilic carbon of the C-Br bond into a highly nucleophilic carbon center. mnstate.edulibretexts.org

Building Block for Polymer Precursors and Advanced Materials

The potential utility of a molecule like this compound in materials science often stems from its reactive functional groups. The presence of a bromo- group, for instance, can theoretically allow it to act as an initiator in certain types of controlled radical polymerization. cmu.edutcichemicals.com

Monomer or Initiator for Polymerization Reactions

In the realm of polymer chemistry, compounds structurally analogous to this compound can serve as initiators for polymerization reactions. fujifilm.com For instance, alkyl halides are fundamental initiators in Atom Transfer Radical Polymerization (ATRP), a common method for creating well-defined polymers. This process relies on the reversible activation of a dormant species (the alkyl halide) by a transition-metal complex to form a propagating radical.

However, a thorough review of scientific databases and chemical literature does not yield specific examples or studies where this compound has been explicitly used as either a monomer or an initiator for polymerization. While its chemical structure suggests potential as an ATRP initiator, empirical data from research studies are required to confirm this role.

Interactive Data Table: Potential Role in Polymerization

Potential Function Polymerization Type Rationale Status
Initiator Atom Transfer Radical Polymerization (ATRP) Contains a secondary alkyl bromide group, a common initiating site for ATRP. Theoretical; No Published Data

Scaffold for Supramolecular Assemblies

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. rsc.org Molecular scaffolds are key to this process, providing a defined geometric framework upon which other functional units can be arranged. nih.gov

There is no available research that demonstrates the use of this compound as a primary scaffold for creating supramolecular assemblies. The design of such scaffolds typically involves more complex molecules with specific recognition sites and geometries to direct the assembly process.

Construction of Complex Organic Architectures

The construction of complex organic molecules often relies on strategic bond-forming reactions that can build molecular complexity rapidly.

Cascade Reactions and Annulations

Cascade reactions, also known as tandem or domino reactions, involve a series of intramolecular transformations that occur sequentially in a single operation, often leading to a significant increase in molecular complexity. Annulation reactions are a subset of these processes that form a new ring. nih.govresearchgate.net

While the bromo- and methyl-substituted phenylpropane structure of this compound could theoretically participate in certain coupling or cyclization reactions, there are no specific examples in the scientific literature of this compound being used in cascade or annulation reactions to build complex polycyclic systems.

Total Synthesis of Natural Product Cores

The total synthesis of natural products represents a pinnacle of organic chemistry, demonstrating the power of synthetic strategy to construct some of nature's most complex molecules. researchgate.netnih.govorganicchemistrydata.orge-bookshelf.denih.gov The selection of starting materials and building blocks is a critical aspect of synthetic design.

A comprehensive search of the literature on natural product synthesis does not reveal any instances where this compound has been employed as a key building block or precursor in the total synthesis of a natural product core. Synthetic strategies in this field typically rely on more readily available or stereochemically defined starting materials.

Sustainable and Green Chemistry Approaches in the Synthesis and Transformation of 1 1 Bromopropan 2 Yl 3 Methylbenzene

Atom Economy and Reaction Efficiency Maximization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comwikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, generating no waste byproducts. wikipedia.org

The primary synthesis route for 1-(1-Bromopropan-2-yl)-3-methylbenzene is the electrophilic addition of hydrogen bromide (HBr) to 3-methylstyrene (B89682). In its theoretical form, this reaction is a prime example of high atom economy.

Reaction: C₉H₁₀ (3-methylstyrene) + HBr (Hydrogen Bromide) → C₉H₁₁Br (this compound)

As the table below illustrates, all atoms from both reactants are utilized in the formation of the single desired product, leading to a theoretical atom economy of 100%. wikipedia.orgscranton.edu

ReactantFormulaMolar Mass ( g/mol )Atoms Utilized in Product
3-MethylstyreneC₉H₁₀118.18All
Hydrogen BromideHBr80.91All
Total Reactants 199.09
Desired Product
This compoundC₉H₁₁Br199.09
Atom Economy (%) (199.09 / 199.09) * 100 100%

Development of Environmentally Benign Bromination Reagents and Catalytic Systems

The use of hazardous reagents is a significant concern in chemical synthesis. While HBr is the direct reagent for the hydrobromination of 3-methylstyrene, traditional methods for other bromination reactions often employ molecular bromine (Br₂), which is highly toxic, corrosive, and volatile. nih.govbeyondbenign.org Green chemistry seeks to replace such hazardous substances with safer alternatives or to generate them in situ to minimize handling risks. nih.gov

For the synthesis of this compound, sustainable approaches focus on safer ways to handle and generate the necessary brominating species:

In Situ Generation of Bromine/HBr : One of the most effective green strategies is the in situ generation of the reactive species from more stable and less hazardous precursors. For instance, a mixture of an alkali metal bromide (like NaBr or KBr) with an oxidizing agent can produce bromine in the reaction medium, avoiding the need to store and handle liquid Br₂. rsc.orgusc.gal A particularly green method involves using hydrobromic acid with hydrogen peroxide (H₂O₂), which produces bromine in situ with water as the only byproduct. beyondbenign.orgnih.gov

Solid-Supported Reagents : Using bromine supported on a solid material can improve handling safety and simplify the purification process. nih.gov

Organic Ammonium (B1175870) Tribromides : Quaternary ammonium tribromides (e.g., tetrabutylammonium (B224687) tribromide, TBATB) are solid, stable, and safer alternatives to liquid bromine for various bromination reactions. acgpubs.orgresearchgate.net They offer high reactivity and selectivity, often under milder conditions. researchgate.net

Catalytic Systems : The use of catalysts is fundamental to green chemistry as it can increase reaction rates, improve selectivity, and allow for milder reaction conditions, thus saving energy. numberanalytics.commt.com For the hydrobromination of alkenes, while often proceeding without a catalyst, specific catalysts can be employed to control regioselectivity (Markovnikov vs. anti-Markovnikov addition). The development of catalysts that favor the desired isomer under mild conditions is a key area of research. numberanalytics.com

Bromination ApproachReagentsAdvantages
ConventionalMolecular Bromine (Br₂)High reactivity
Greener AlternativeHBr / H₂O₂In situ generation, water is the only byproduct, safer. beyondbenign.orgnih.gov
Greener AlternativeNaBr / OxoneSolid reagents, solvent-free conditions possible. rsc.orgusc.gal
Greener AlternativeQuaternary Ammonium TribromidesSolid, stable, and safer to handle, high selectivity. acgpubs.orgresearchgate.net

Solvent-Free and Reduced-Solvent Reaction Conditions

Organic solvents are a major source of waste, environmental pollution, and safety hazards in the chemical industry. A key goal of green chemistry is to eliminate or reduce their use. acgpubs.orgresearchgate.net

Solvent-Free Reactions : The ideal scenario is to conduct reactions without any solvent ("neat"). acgpubs.org This can often be achieved through methods like mechanical milling (grinding solid reactants together) or by reacting a gaseous reagent with a liquid substrate. rsc.orgusc.gal For the synthesis of this compound, reacting gaseous HBr directly with liquid 3-methylstyrene represents a potential solvent-free route.

Microwave-Assisted Synthesis : Microwave irradiation has emerged as an energy-efficient tool that can accelerate reaction rates, often under solvent-free conditions. researchgate.net Reactions that take hours using conventional heating can sometimes be completed in minutes, leading to significant energy savings and reduced byproduct formation. acgpubs.orgresearchgate.net

Use of Greener Solvents : When a solvent is necessary, the focus shifts to replacing toxic and volatile organic compounds (VOCs), such as chlorinated solvents (e.g., dichloromethane), with more environmentally benign alternatives. nih.gov Water is the most desirable green solvent, although its use is limited by the solubility of organic reactants. Other greener options include ethanol, ionic liquids, and supercritical fluids. beyondbenign.orglongdom.org

Biocatalysis and Enzyme-Mediated Transformations (if applicable)

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations. This approach offers several advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions (ambient temperature and pressure), and reduced environmental impact. ontosight.aiproquest.com

For a compound like this compound, enzymes could play a role in both its synthesis and subsequent transformations:

Enzymatic Halogenation : While the direct hydrobromination of an alkene is not a typical enzymatic reaction, halogenating enzymes like FADH₂-dependent halogenases and nonheme iron halogenases are known to catalyze the incorporation of bromide into organic molecules. nih.gov Research into harnessing these enzymes could lead to novel biosynthetic routes.

Halohydrin Dehalogenases (HHDHs) : These enzymes are particularly relevant as they catalyze the reversible dehalogenation of haloalcohols to form epoxides. nih.govresearchgate.net This functionality could be applied in the transformation of related precursors or derivatives of the target molecule. HHDHs are attractive biocatalysts because they can be used to form new carbon-nitrogen, carbon-carbon, or carbon-oxygen bonds by opening an epoxide ring with various nucleophiles. nih.gov

Dehalogenases for Degradation : Enzymes such as reductive dehalogenases are involved in the natural degradation of halogenated organic compounds. mdpi.comnih.gov Understanding these pathways is crucial for bioremediation efforts to remove such compounds from the environment. nih.govresearchgate.net The use of these enzymes or microbes expressing them could offer a sustainable method for treating waste streams containing brominated organics. mdpi.com

The high stereoselectivity of enzymes is a major benefit, potentially allowing for the synthesis of specific enantiomers of chiral molecules, a task that is often challenging and resource-intensive using traditional chemical methods. proquest.comnih.gov

Waste Minimization and By-product Valorization Strategies

Minimizing waste is a foundational principle of green chemistry, directly linked to concepts like atom economy and reaction efficiency. rsc.org Strategies extend beyond simply improving reaction yields to encompass the entire lifecycle of the chemicals involved.

Bromine Recycling : On an industrial scale, bromine is a valuable element, and its recovery from waste streams is both economically and environmentally critical. Processes like the Kubierschky process are used to recover elemental bromine from aqueous bromide solutions, which can be generated during work-up procedures. chimia.ch This creates a closed-loop system, reducing the need for new bromine extraction and minimizing the release of bromide salts into the environment. chimia.chbsef.com Advanced technologies are also being developed to recover bromine from electronic waste, where it is used in flame retardants. recycling-magazine.com

Catalyst Recycling : When catalysts are used, especially those based on precious or heavy metals, their recovery and reuse are essential for a sustainable process. Heterogeneous catalysts (those in a different phase from the reactants) are often preferred as they can be more easily separated from the reaction mixture and recycled.

By-product Valorization : In cases where the formation of by-products is unavoidable, a valorization strategy seeks to convert this "waste" into a valuable product. For the synthesis of this compound, the main byproduct might be the Markovnikov isomer. If a market or subsequent synthetic application for this isomer can be found, it is no longer considered waste. The valorization of by-products is a key aspect of developing a circular economy within the chemical industry. drpress.orgresearchgate.net

Energy Efficiency in Synthetic Protocols

Reducing the energy consumption of chemical processes is crucial for both environmental and economic sustainability. Many traditional synthetic methods rely on significant energy inputs for heating, cooling, and separations.

Catalysis : As mentioned, catalysts can significantly lower the energy requirements of a reaction by providing an alternative pathway with a lower activation energy. numberanalytics.com This allows reactions to be run at lower temperatures, saving energy.

Process Optimization : Careful optimization of reaction conditions, such as temperature, pressure, and reaction time, is vital. Halogenation reactions can be highly energetic, and precise temperature control is necessary for both safety and selectivity. numberanalytics.commt.com Running reactions at or near ambient temperature and pressure whenever possible is a primary goal.

By integrating these sustainable and green chemistry principles, the synthesis and transformation of this compound can be made safer, more efficient, and more environmentally responsible.

Future Research Directions and Unexplored Avenues for 1 1 Bromopropan 2 Yl 3 Methylbenzene

Development of Novel Stereoselective Synthetic Methods

The synthesis of specific stereoisomers of 1-(1-Bromopropan-2-yl)-3-methylbenzene is a significant area for future research. Current synthetic routes may produce racemic mixtures, and the development of stereoselective methods would allow for the isolation of pure enantiomers or diastereomers. This is crucial for applications where stereochemistry plays a vital role, such as in the synthesis of chiral ligands or pharmacologically active molecules. Future work could focus on the use of chiral catalysts, auxiliaries, or enzymatic resolutions to control the stereochemical outcome of the synthesis. For instance, a stereoselective multicomponent synthesis could be explored, analogous to methods used for other bromo compounds, potentially employing a Lewis acid promoter and a bromine source to achieve high Z/E selectivity in related alkene syntheses. organic-chemistry.org

Application of Machine Learning and AI in Reaction Prediction and Optimization

The application of machine learning (ML) and artificial intelligence (AI) offers a powerful tool for predicting reaction outcomes and optimizing reaction conditions for the synthesis and transformation of this compound. By training algorithms on large datasets of chemical reactions, it is possible to predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.org ML models, such as random forest algorithms, have shown significant predictive power in C-N cross-coupling reactions of aryl halides, a class of compounds related to the subject molecule. princeton.eduprinceton.edu These models can use atomic, molecular, and vibrational descriptors to forecast reaction yields with high accuracy, even with sparse training data. princeton.edu Future research could involve creating a dedicated dataset for reactions involving secondary alkyl bromides to build a predictive model for optimizing the synthesis and subsequent reactions of this compound. This approach can accelerate the discovery of novel reaction pathways and improve the efficiency of existing ones. nips.cc

Table 1: Potential Machine Learning Approaches for Reaction Prediction

ML/AI Technique Application in Synthesis Potential Benefits for this compound
Random Forest Predicting reaction yields and performance in multidimensional chemical space. princeton.eduOptimization of synthetic yield and selectivity. princeton.edu
Neural Networks Recommending suitable reaction conditions (catalysts, solvents, reagents, temperature). acs.orgDe novo prediction of optimal conditions for novel transformations. acs.org
Convolutional Molecular Embedding Predicting reaction outcomes based on structural features of reactants. acs.orgIdentification of plausible products for unexplored reactions. acs.org

High-Throughput Experimentation for Reaction Discovery

High-throughput experimentation (HTE) is a valuable strategy for rapidly screening a wide array of reaction conditions to discover new transformations and optimize existing ones for this compound. unchainedlabs.com HTE platforms allow for the parallel execution of numerous reactions in miniaturized formats, such as 96-well plates, enabling the efficient exploration of a broad set of variables like catalysts, ligands, bases, and solvents. unchainedlabs.comnih.gov This methodology has been successfully applied to various reactions, including Suzuki and Negishi couplings. unchainedlabs.com For instance, in the context of Grignard reactions involving related aryl halides, HTE has been used to quickly identify optimal conditions by systematically varying parameters. unchainedlabs.com Future research could employ HTE to screen for novel cross-coupling partners or to identify more efficient and sustainable catalytic systems for reactions involving this compound.

Exploration of its Reactivity under Extreme Conditions

Investigating the reactivity of this compound under extreme conditions, such as in supercritical fluids or at high pressures, could reveal novel and unexpected chemical transformations. Supercritical fluids, for example, possess unique properties that can enhance reaction rates and selectivity. High-pressure chemistry can also lead to the formation of products that are not accessible under standard conditions. While specific studies on this compound are lacking, research on organobrominated compounds in simulated atmospheric aerosol conditions shows that photochemical reactions can lead to the formation of various bromo derivatives, suggesting that light and other atmospheric parameters can influence reactivity. researchgate.netnih.gov Exploring these non-conventional reaction environments could open up new synthetic pathways and applications for this compound.

Advanced Spectroscopic Probes for In-Situ Mechanistic Monitoring

A deeper understanding of the reaction mechanisms involving this compound can be achieved through the use of advanced in-situ spectroscopic techniques. mt.com Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy allow for real-time monitoring of reacting species, providing valuable insights into reaction kinetics and the identification of transient intermediates. mt.comrsc.orgacs.orgspectroscopyonline.com For instance, in-situ Raman spectroscopy has been used to monitor organometallic reactions under microwave irradiation in real-time. rsc.org Similarly, subtractively normalised interfacial FTIR spectroscopy (SNIFTIRS) has been employed to identify short-lived intermediates in the redox reactions of metal carbonyls. Applying these techniques to reactions of this compound could elucidate reaction pathways and help in the rational design of more efficient synthetic protocols.

Table 2: In-Situ Spectroscopic Techniques for Mechanistic Studies

Spectroscopic Technique Information Gained Relevance to this compound
In-Situ FTIR Spectroscopy Real-time concentration profiles of reactants, intermediates, and products. acs.orgElucidation of reaction kinetics and pathways. acs.org
In-Situ Raman Spectroscopy Monitoring of vibrational modes to track changes in chemical bonding. rsc.orgIdentification of reactive intermediates in organometallic catalysis. rsc.org
SNIFTIRS Detection of short-lived intermediates in electrochemical reactions. Understanding redox properties and electron transfer mechanisms.

Design of Tailored Catalytic Systems for Specific Transformations

The development of customized catalytic systems is paramount for achieving specific and efficient transformations of this compound. As a secondary alkyl bromide, its reactivity in cross-coupling reactions can be challenging due to competing side reactions. walisongo.ac.id Research into palladium- and nickel-based catalysts has shown promise for the cross-coupling of unactivated secondary alkyl halides. walisongo.ac.idresearchgate.netberkeley.edunih.gov For example, palladium complexes with bulky trialkylphosphine ligands have been effective in the coupling of secondary alkyl bromides with nitrogen nucleophiles. walisongo.ac.idberkeley.edu Similarly, silver-catalyzed coupling reactions with Grignard reagents have been shown to be effective for secondary and tertiary alkyl bromides. kyoto-u.ac.jp Future efforts should focus on designing ligands and catalyst systems specifically tailored to the steric and electronic properties of this compound to enhance reaction scope, yield, and selectivity.

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